4-(1-Aminobutyl)-2,6-dichlorophenol is an organic compound characterized by its unique structure that includes a dichlorophenol moiety and an aminobutyl side chain. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications and biological activities.
The primary source for the synthesis of 4-(1-Aminobutyl)-2,6-dichlorophenol is 2,6-dichlorophenol, which is commercially available. The synthesis typically involves the reaction of this starting material with 1-aminobutane under controlled conditions to yield the desired product.
4-(1-Aminobutyl)-2,6-dichlorophenol is classified as an aromatic amine due to the presence of an amino group attached to an aromatic ring. It is also categorized as a chlorinated phenolic compound due to the dichloro substituents on the phenolic ring.
The synthesis of 4-(1-Aminobutyl)-2,6-dichlorophenol generally follows these steps:
In industrial settings, continuous flow processes may be employed to enhance yield and efficiency. The reactants are mixed and heated in a reactor under controlled conditions to optimize the synthesis process.
The molecular formula of 4-(1-Aminobutyl)-2,6-dichlorophenol is C10H13Cl2NO. Its structure can be represented as follows:
This structure features a dichlorinated phenolic ring with an aminobutyl group attached at the para position relative to the hydroxyl group.
4-(1-Aminobutyl)-2,6-dichlorophenol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(1-Aminobutyl)-2,6-dichlorophenol involves its interaction with specific biological targets. The aminobutyl group provides sites for interaction with enzymes or receptors, potentially influencing their activity. The dichlorophenol moiety may enhance binding affinity due to its electronic properties.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C10H13Cl2NO |
Molecular Weight | 234.12 g/mol |
IUPAC Name | 4-(1-aminobutyl)-2,6-dichlorophenol |
InChI Key | WRUSMVRBTVRRAX-UHFFFAOYSA-N |
Canonical SMILES | CCCC(C1=CC(=C(C(=C1)Cl)O)Cl)N |
4-(1-Aminobutyl)-2,6-dichlorophenol has diverse applications across various scientific fields:
This compound's unique properties make it valuable for further research and application development in various scientific domains.
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5